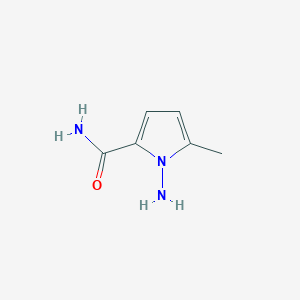

1-Amino-5-methyl-1H-pyrrole-2-carboxamide

Description

Significance of Pyrrole (B145914) Heterocycles in Organic and Medicinal Chemistry Research

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational scaffold in the fields of organic and medicinal chemistry. bldpharm.comresearchgate.net Its structural motif is integral to a vast array of biologically crucial molecules, both natural and synthetic. wikipedia.orgpharmaffiliates.com In nature, the pyrrole core constitutes the building block of complex macrocycles essential for life, such as heme in hemoglobin, chlorophyll, and vitamin B12. wikipedia.orgachemblock.com The unique electronic properties and substitution possibilities of the pyrrole nucleus make it a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. wikipedia.org

This versatility has made pyrrole derivatives a subject of intense research in drug discovery. evitachem.comresearchgate.net Many approved pharmaceutical agents incorporate the pyrrole ring, demonstrating its value as a pharmacophore. Notable examples include the cholesterol-lowering drug Atorvastatin, the nonsteroidal anti-inflammatory drug Ketorolac, and the multi-kinase inhibitor Sunitinib, used in cancer therapy. pharmaffiliates.comachemblock.comnih.gov Researchers have successfully developed pyrrole-containing compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. evitachem.comatamanchemicals.compearson.commatanginicollege.ac.in The ability of the pyrrole structure to be synthetically modified allows chemists to fine-tune the pharmacological profiles of lead compounds, making it a continuously explored area in the quest for novel therapeutics. researchgate.netnih.gov

Structural Features and Unique Reactivity Profile of 1-Amino-5-methyl-1H-pyrrole-2-carboxamide

This compound is a substituted pyrrole derivative with distinct structural features that dictate its chemical behavior. Its molecular structure consists of a central pyrrole ring substituted with three key functional groups: an amino group (-NH2) attached to the ring nitrogen (N1 position), a methyl group (-CH3) at the C5 position, and a carboxamide group (-CONH2) at the C2 position.

The verified properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | evitachem.com |

| CAS Number | 310430-93-4 | bldpharm.comevitachem.comresearchgate.net |

| Molecular Formula | C₆H₉N₃O | bldpharm.comevitachem.comresearchgate.net |

| Molecular Weight | 139.16 g/mol | bldpharm.comevitachem.comresearchgate.net |

| MDL Number | MFCD12923531 | bldpharm.comevitachem.com |

The reactivity of the pyrrole ring is significantly influenced by these substituents. The pyrrole ring itself is electron-rich and thus highly susceptible to electrophilic aromatic substitution, exhibiting greater reactivity than benzene. matanginicollege.ac.in This reactivity is further enhanced by the presence of the N-amino group. As an electron-donating group, the N-amino substituent increases the electron density of the pyrrole ring, making it even more activated towards electrophiles compared to unsubstituted or N-alkyl pyrroles. This heightened reactivity can be observed in reactions like Diels-Alder cycloadditions, where N-amino pyrroles are more reactive than pyrrole itself.

Conversely, the carboxamide group at the C2 position is an electron-withdrawing group. This group deactivates the ring towards electrophilic attack and can influence the regioselectivity of substitution reactions. While electrophilic substitution on pyrroles typically occurs at the C2 position, the presence of the carboxamide at this site directs incoming electrophiles to other available positions, primarily the C4 position. wikipedia.org The methyl group at C5 is weakly electron-donating, further modulating the ring's electronic properties. The interplay between the strongly activating N-amino group and the deactivating C2-carboxamide group creates a unique reactivity profile for this molecule, making it a versatile intermediate for further chemical synthesis. researchgate.netpearson.com

Overview of Academic Research Trends on Pyrrole-2-carboxamides and Related Derivatives

The pyrrole-2-carboxamide scaffold, of which this compound is a member, has emerged as a significant pharmacophore in contemporary medicinal chemistry research. atamanchemicals.com This structural motif is found at the core of molecules investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, antifungal, and enzyme-inhibiting agents.

A particularly prominent area of research involves the development of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). atamanchemicals.com MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acid components for the construction of the bacterial cell wall. Inhibition of MmpL3 is a validated strategy for developing new treatments for tuberculosis (TB), including drug-resistant strains. atamanchemicals.com Structure-activity relationship (SAR) studies on these inhibitors have revealed that the pyrrole and carboxamide hydrogens are crucial for potent activity, likely through hydrogen bonding interactions within the MmpL3 target site. atamanchemicals.com Research has shown that attaching specific phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide nitrogen, can significantly enhance anti-TB activity. This line of inquiry has led to the identification of candidates with excellent activity against drug-resistant TB strains and favorable pharmacological profiles.

Beyond infectious diseases, related pyrrole-carboxamide structures are being explored in oncology. For instance, research into 5-methyl-2-carboxamidepyrrole derivatives has identified dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two enzymes implicated in inflammation and cancer progression. Similarly, pyrrole-3-carboxamide derivatives have been designed as inhibitors of EZH2, an enzyme often overexpressed in various cancers, highlighting the broader potential of the substituted pyrrole-carboxamide scaffold in developing novel anticancer agents.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-5-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-3-5(6(7)10)9(4)8/h2-3H,8H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPMDTRGVFDJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Amino 5 Methyl 1h Pyrrole 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For 1-Amino-5-methyl-1H-pyrrole-2-carboxamide, ¹H and ¹³C NMR would provide initial verification of the molecular skeleton, while advanced 2D NMR experiments and dynamic NMR studies would offer deeper insights into its conformational dynamics.

A key structural feature of pyrrole-2-carboxamides is the potential for restricted rotation around the single bond connecting the pyrrole (B145914) ring and the carboxamide group (C2-C=O). This can lead to the existence of s-cis and s-trans conformers in solution, which may be observable on the NMR timescale. researchgate.netmdpi.com The equilibrium between these conformers can be influenced by solvent, temperature, and the nature of the substituents on the pyrrole ring.

Dynamic NMR experiments, involving the acquisition of spectra at various temperatures, can be employed to study this rotational barrier. mdpi.com At low temperatures, the exchange between conformers might be slow enough to observe distinct signals for each, while at higher temperatures, these signals would coalesce as the rate of rotation increases.

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for conformational analysis. researchgate.net NOESY detects through-space correlations between protons that are in close proximity, which can help to definitively assign the s-cis or s-trans conformation and determine the spatial relationship between the N-amino group protons and the protons on the pyrrole ring.

Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts for this compound in a solvent like DMSO-d₆ are tabulated below. The pyrrole ring protons (H3, H4) would appear as doublets, while the methyl and amino protons would appear as singlets. The amide protons would likely show two distinct signals due to their different chemical environments.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~130 |

| C3 | ~6.1-6.3 | ~110 |

| C4 | ~6.7-6.9 | ~115 |

| C5 | - | ~125 |

| C=O | - | ~165 |

| -CH₃ | ~2.2-2.4 | ~12-14 |

| -NH₂ (on N1) | ~5.0-6.0 (broad singlet) | - |

| -CONH₂ | ~7.0-8.0 (two broad singlets) | - |

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₆H₉N₃O), the calculated monoisotopic mass is 139.0746 Da. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, would be used to confirm this precise mass, thereby verifying the elemental composition.

The fragmentation behavior of the molecule, typically studied using tandem mass spectrometry (MS/MS) with techniques like Collision-Induced Dissociation (CID), provides a fingerprint that helps to confirm its structure. nih.gov The fragmentation pathways for substituted pyrroles are significantly influenced by the nature and position of the substituents. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be the parent ion in positive-ion electrospray ionization (ESI). Key fragmentation pathways would likely involve:

Loss of Ammonia (NH₃): Cleavage of the carboxamide group could lead to the loss of ammonia (17 Da).

Loss of the Carboxamide Group: A common fragmentation involves the cleavage of the bond between the pyrrole ring and the carbonyl carbon, resulting in the loss of the entire carboxamide moiety (CONH₂).

Cleavage of the N-N Bond: The N-amino group is a potential site for initial fragmentation, leading to the loss of NH₂.

Pyrrole Ring Fission: At higher collision energies, the pyrrole ring itself can undergo cleavage.

Expected Major Fragment Ions in ESI-MS/MS:

| m/z (relative mass) | Proposed Fragment Identity | Neutral Loss |

| 140.08 | [M+H]⁺ | - |

| 123.05 | [M+H - NH₃]⁺ | Ammonia |

| 96.08 | [M+H - CONH₂]⁺ | Carboxamide Radical |

| 82.07 | [C₅H₈N]⁺ | Pyrrole ring fragment |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related pyrrole derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.netnih.gov The molecule possesses multiple hydrogen bond donors (the N-H of the pyrrole ring, the N-H of the amino group, and the two N-H bonds of the amide) and a primary hydrogen bond acceptor (the carbonyl oxygen of the amide). This functionality is expected to dominate the crystal packing through extensive intermolecular hydrogen bonding.

It is highly probable that the molecules would form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules, a common motif in carboxamides. researchgate.net These dimers could then be further linked into chains or sheets by additional hydrogen bonds involving the N-amino group and the pyrrole N-H, creating a stable, three-dimensional supramolecular architecture. nih.gov The planarity of the pyrrole ring may also facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk These techniques are highly sensitive to the chemical environment and are particularly useful for studying hydrogen bonding.

In the solid-state IR spectrum of this compound, the presence of strong intermolecular hydrogen bonds would cause a broadening and shifting of the N-H and C=O stretching frequencies to lower wavenumbers compared to their positions in a dilute solution. researchgate.net

Expected Characteristic Vibrational Frequencies:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Amine (-NH₂) | 3400-3200 | Two bands expected (symmetric and asymmetric). |

| N-H Stretch | Amide (-CONH₂) | 3350-3150 | Broadened due to hydrogen bonding. |

| C-H Stretch | Methyl (-CH₃) | 2980-2850 | Symmetric and asymmetric stretches. |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680-1640 | Lower frequency indicates strong H-bonding. |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1640-1550 | Coupled C-N stretch and N-H bend. |

| C=C & C-N Stretch | Pyrrole Ring | 1580-1400 | Multiple bands characteristic of the aromatic ring. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 Amino 5 Methyl 1h Pyrrole 2 Carboxamide

Reaction Pathways Involving the Pyrrole (B145914) Nitrogen (N1) and Amino Group

The presence of an amino group directly attached to the pyrrole nitrogen (N1) introduces unique reactivity patterns not seen in N-alkyl or N-aryl pyrroles. This N-N bond creates a hydrazine-like functionality that significantly influences the electronic character and reaction pathways of the heterocyclic system.

Nucleophilic Reactivity of the N1 Amino Group and its Derivatives

The exocyclic nitrogen of the N1-amino group possesses a lone pair of electrons, making it a primary site for nucleophilic attack. This reactivity is foundational to the synthesis of N-aminopyrroles and their subsequent functionalization. acs.org The N1-amino group can react with various electrophiles, leading to the formation of a range of derivatives. For instance, reaction with aldehydes or ketones would yield the corresponding N-pyrrolyl hydrazones. Acylation with acid chlorides or anhydrides would produce N-acylamino pyrrole derivatives.

The nucleophilicity of this group is a key feature, allowing it to participate in reactions such as condensations and the formation of more complex heterocyclic systems. The reactivity can be compared to other hydrazine (B178648) derivatives, although modulated by the electronic effects of the attached pyrrole ring system.

Electrophilic Substitution Reactions on the Pyrrole Ring

Pyrrole and its derivatives are well-known for their high reactivity towards electrophiles, a consequence of the electron-rich nature of the five-membered aromatic ring. pearson.comquora.com The lone pair of electrons from the ring nitrogen is delocalized into the π-system, making the ring more susceptible to electrophilic attack than benzene. pearson.comlibretexts.org Substitution typically occurs preferentially at the C2 or C5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at C3 or C4 (two resonance structures). libretexts.orgonlineorganicchemistrytutor.com

In 1-Amino-5-methyl-1H-pyrrole-2-carboxamide, the potential sites for electrophilic substitution are C3 and C4, as C2 and C5 are already substituted. The regiochemical outcome of such reactions is determined by the cumulative electronic effects of the substituents already present:

N1-Amino Group: This group is strongly activating and acts as an ortho-, para-director. It significantly increases the electron density of the pyrrole ring, directing incoming electrophiles to the C2 and C5 positions.

C2-Carboxamide Group: This is an electron-withdrawing and deactivating group, which would disfavor substitution at the adjacent C3 position.

C5-Methyl Group: This is an electron-donating and activating group, directing electrophiles to the ortho (C4) and para (C2) positions.

Considering these combined effects, electrophilic attack is most likely to occur at the C4 position. The activating, ortho-directing influence of the C5-methyl group and the activating influence of the N1-amino group both reinforce the electron density at C4, making it the most nucleophilic site on the ring. This contrasts with the deactivating effect of the carboxamide group, which reduces the reactivity of the adjacent C3 position.

Table 1: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activation | Directing Influence |

| -NH₂ | N1 | Electron-donating (resonance) | Activating | C2, C5 |

| -CONH₂ | C2 | Electron-withdrawing (induction & resonance) | Deactivating | Meta (C4) |

| -CH₃ | C5 | Electron-donating (hyperconjugation & induction) | Activating | Ortho (C4), Para (C2) |

Transformations of the Carboxamide Moiety

The carboxamide group at the C2 position is a versatile functional handle that can undergo a variety of chemical transformations, providing pathways to other pyrrole derivatives.

Hydrolysis and Amidation Reactions of the Carboxamide

The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. For example, related pyrrole-2-carboxylates have been successfully hydrolyzed to their carboxylic acids using aqueous sodium hydroxide (B78521) followed by acidification. nih.gov This transformation of this compound would yield 1-Amino-5-methyl-1H-pyrrole-2-carboxylic acid.

This resulting carboxylic acid is a key intermediate for further functionalization. It can undergo subsequent amidation reactions with various amines, facilitated by coupling agents (e.g., DCC, EDC), to generate a library of different C2-carboxamide derivatives. This two-step process (hydrolysis followed by amide coupling) is a common strategy for diversifying the substituent at the C2 position.

Reduction and Oxidation Pathways of the Carboxamide and Pyrrole Ring

The functional groups of this compound offer sites for both reduction and oxidation reactions.

Reduction: The carboxamide group can be reduced to an aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the title compound into [1-(5-aminomethyl-1-methyl-1H-pyrrol-2-yl)methanamine]. The pyrrole ring itself is generally resistant to reduction under these conditions but can be hydrogenated to a pyrrolidine (B122466) ring under catalytic hydrogenation (e.g., H₂/Pd, Pt, or Rh), a process that results in the loss of aromaticity.

Oxidation: The pyrrole ring is susceptible to oxidation, which can sometimes lead to polymerization or ring-opening. However, selective oxidation of substituents can be achieved under controlled conditions. Studies on polyfunctional pyrroles have shown that a formyl group can be regioselectively oxidized to a carboxylic acid using potassium permanganate (B83412) (KMnO₄) while the ring remains intact. researchgate.net This suggests that selective transformations of the side chains of this compound are feasible without destroying the core heterocyclic structure. Photooxygenation of methylpyrrole derivatives can also lead to the formation of unsaturated γ-lactams. researchgate.net

Influence of the Methyl Group on Regioselectivity and Reaction Rates

The methyl group at the C5 position is not merely a passive substituent; it actively influences the chemical reactivity of the molecule. iitg.ac.in

In terms of regioselectivity, the electron-donating methyl group activates the positions ortho and para to it. In this structure, the ortho position is C4. As discussed in section 4.1.2., this directing effect complements the influence of the N1-amino group, strongly favoring electrophilic attack at the C4 position. Therefore, the methyl group plays a crucial role in controlling the regiochemical outcome of reactions on the pyrrole ring, enhancing both the speed and the selectivity of electrophilic substitutions. researchgate.netiitg.ac.in

Elucidation of Reaction Mechanisms using Kinetic and Isotopic Labeling Studies

A thorough review of scientific literature indicates that specific kinetic and isotopic labeling studies focused on elucidating the reaction mechanisms of This compound have not been extensively reported. While general principles of reaction mechanisms for heterocyclic compounds like pyrroles are well-established, detailed experimental data such as rate constants, reaction orders, and kinetic isotope effects for this particular compound are not publicly available in the reviewed literature.

Kinetic studies are fundamental in determining the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. Such studies would provide insight into the step-by-step sequence of events, known as the reaction mechanism, including the identification of the rate-determining step. For a substituted aminopyrrole like This compound , kinetic analysis of its reactions (e.g., electrophilic substitution, acylation, or condensation) would involve monitoring the disappearance of reactants or the appearance of products over time under various conditions.

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. numberanalytics.comias.ac.in By replacing a specific atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), chemists can track the position of the label in the products, thereby revealing intricate details of bond-forming and bond-breaking steps. ias.ac.in For instance, in the study of pyrrole derivatives, isotopic labeling could be employed to clarify rearrangement processes or to distinguish between different possible reaction pathways. mdpi.com An isotopic labeling experiment on This compound could, for example, involve the use of ¹⁵N in the amino group to follow its fate during a cyclization or condensation reaction.

Although direct studies on the target compound are absent, the reactivity of related structures provides a basis for hypothesizing potential mechanistic pathways. The reactivity of the pyrrole ring is heavily influenced by its substituents. The amino group at the 1-position and the methyl group at the 5-position would electronically influence the aromatic ring, directing the course of electrophilic substitution reactions. cdnsciencepub.com The carboxamide group at the 2-position would also exert its own electronic and steric effects. Mechanistic investigations on similarly substituted pyrroles often involve studying their behavior in reactions like the Paal-Knorr synthesis, Michael additions, or various coupling reactions. polimi.itorganic-chemistry.org

Without dedicated kinetic and isotopic labeling experiments for This compound , any proposed reaction mechanism remains speculative and lacks the empirical evidence required for definitive elucidation. Future research in this area would be necessary to generate the data needed for a comprehensive understanding of its chemical reactivity.

Mechanistic Investigations of Molecular Recognition and Biological Interactions in Vitro and Model Systems

Binding Studies with Nucleic Acids (e.g., DNA Minor Groove Interactions and Sequence Specificity)

The pyrrole (B145914) carboxamide scaffold is a key component in a class of synthetic small molecules designed to bind within the minor groove of DNA with a high degree of sequence specificity. nih.gov These compounds, often configured as polyamides containing N-methylpyrrole (Py) and N-methylimidazole (Im) units, can be designed to target specific DNA sequences. nih.gov The interaction is primarily non-covalent, fitting snugly into the narrow minor groove, a region of the DNA double helix less congested by proteins.

The binding mechanism relies on the shape and hydrogen-bonding potential of the polyamide chain. The crescent-shaped curvature of these molecules is isohelical with the DNA minor groove, allowing for a precise fit. nih.gov Specificity is achieved through a recognition code where pairs of heterocyclic rings on the polyamide distinguish between G/C and A/T base pairs in the DNA. This precise binding can be leveraged to deliver alkylating agents to predetermined DNA sequences, thereby controlling the expression of specific genes. nih.gov

Research on pyrrolobenzodiazepine (PBD)-dipyrrole conjugates, which share the pyrrole motif, has provided detailed insights into binding kinetics and sequence preference. nih.gov Studies using HPLC/MS with designed oligonucleotides have shown that these agents covalently bind to guanine (B1146940) bases. nih.gov Contrary to earlier assumptions that favored a 5′-Pu-G-Pu sequence, a bis-pyrrole PBD conjugate demonstrated the most rapid reaction rates with TGT and TGA sequences. nih.gov Molecular modeling suggests this preference is due to the formation of a hydrogen bond between the PBD's N10-H and the C2-carbonyl oxygen of a thymine (B56734) base, stabilizing the adduct. nih.gov This highlights the nuanced interactions that dictate the sequence selectivity of pyrrole-containing DNA minor groove binders.

Enzyme Inhibition and Activation Mechanism Studies (e.g., DNA gyrase, other enzymes)

Pyrrole carboxamide derivatives have been extensively investigated as inhibitors of various enzymes, most notably bacterial DNA gyrase and protein kinases.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, is a validated target for antibacterial agents. mdpi.comresearchgate.net Several research programs have identified pyrrole carboxamide-based compounds as potent inhibitors of this enzyme, specifically targeting the ATPase activity of the GyrB subunit. researchgate.netnih.govnih.gov

The mechanism of inhibition involves the compound binding to the ATP-binding site on GyrB, preventing the hydrolysis of ATP that is necessary for the enzyme's catalytic cycle of DNA supercoiling. mdpi.comnih.gov Co-crystal structures of pyrrole carboxamide analogs complexed with the 24 kDa fragment of E. coli GyrB reveal key molecular interactions. nih.gov The pyrrole NH group typically forms a hydrogen bond with the side chain of an aspartate residue (e.g., Asp73 in E. coli GyrB), while the carboxamide oxygen interacts with a conserved water molecule and the hydroxyl group of a threonine residue (e.g., Thr165). nih.gov These interactions anchor the inhibitor in the active site, effectively blocking ATP from binding. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring and the carboxamide substituent can significantly enhance inhibitory potency against various pathogens, including drug-resistant strains. researchgate.netnih.gov

Other Enzyme Inhibition: The versatility of the pyrrole carboxamide scaffold allows it to be adapted to target other enzymes. For instance, derivatives have been developed as potent and selective inhibitors of extracellular signal-related kinase 5 (ERK5), a component of the mitogen-activated protein kinase (MAPK) pathway implicated in cancer. nih.gov X-ray crystallography of an inhibitor bound to ERK5 confirmed that the pyrrole carboxamide core forms a bidentate hydrogen bond interaction with the hinge region of the enzyme's ATP-binding site. nih.gov The methylpyrrole amide portion occupies a small channel, making contact with key residues like glutamic acid, methionine, and isoleucine. nih.gov

Additionally, certain 5-methyl-2-carboxamidepyrrole derivatives have been identified as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are targets for anti-inflammatory and anticancer drug development. nih.gov

| Compound Class | Target Enzyme | Key Findings | IC₅₀ / Kᵢ Values (Example) | Reference |

|---|---|---|---|---|

| Benzothiazole-Pyrrole Carboxamide | E. coli DNA Gyrase | Binds to GyrB ATP-binding site, H-bonds with Asp73 and Thr165. | IC₅₀ = 3 nM | nih.gov |

| N-phenylpyrrolamide Hybrids | M. tuberculosis DNA Gyrase | Inhibits ATPase activity of GyrB domain. | IC₅₀ <5 nM | researchgate.net |

| Benzoyl-Pyrrole Carboxamide | ERK5 Kinase | Forms bidentate interaction with kinase hinge region. | IC₅₀ = 20 nM | nih.gov |

| 5-methyl-2-carboxamidepyrrole | mPGES-1 / sEH | Dual inhibition, potential anticancer activity. | Low micromolar range | nih.gov |

Protein-Ligand Interaction Analysis by Biophysical Methods (e.g., Surface Plasmon Resonance)

The characterization of interactions between pyrrole carboxamides and their protein targets heavily relies on a suite of biophysical methods. These techniques are crucial for confirming binding, determining affinity and kinetics, and elucidating the thermodynamic properties of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity (K_D). nih.govresearchgate.net In the context of pyrrole carboxamides, SPR would be used to confirm hits from primary screens and to characterize the binding of optimized leads to their target enzymes, such as DNA gyrase or protein kinases. nih.gov For example, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The change in the refractive index upon binding is measured, providing quantitative data on the interaction.

X-ray Crystallography: This is a powerful method for visualizing the precise binding mode of a ligand within a protein's active site at atomic resolution. As detailed in the previous section, co-crystal structures of pyrrole carboxamide analogs with both E. coli GyrB and human ERK5 have been solved. nih.govnih.gov These structures are invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and conformational changes that govern molecular recognition and for guiding further structure-based drug design. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. researchgate.net This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS). This information provides a complete thermodynamic profile of the binding event, which is difficult to obtain with other methods.

Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry (DSF), this method measures the change in a protein's melting temperature (T_m) upon ligand binding. nih.gov A positive shift in T_m indicates that the ligand stabilizes the protein, confirming an interaction. It is often used in screening campaigns to identify initial hits.

| Biophysical Method | Information Obtained | Application Example for Pyrrole Carboxamides | Reference |

|---|---|---|---|

| X-ray Crystallography | 3D structure of protein-ligand complex, precise binding mode. | Solved co-crystal structures with E. coli GyrB and ERK5 kinase. | nih.govnih.gov |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D). | Quantifying the binding affinity of inhibitors to target enzymes. | nih.govresearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry, enthalpy (ΔH), entropy (ΔS). | Determining the thermodynamic driving forces of binding. | researchgate.net |

| Thermal Shift Assay (TSA/DSF) | Ligand-induced protein stabilization (ΔT_m). | Screening for compounds that bind to and stabilize the target protein. | nih.gov |

Cellular Uptake and Intracellular Localization Mechanisms in In Vitro Cell Models

The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its biological activity. While specific studies on the cellular uptake of 1-Amino-5-methyl-1H-pyrrole-2-carboxamide are not publicly available, investigations into related small molecules and prodrugs provide insight into potential mechanisms.

A common in vitro model for studying intestinal absorption is the Caco-2 cell line, which consists of human epithelial colorectal adenocarcinoma cells that differentiate to form a monolayer mimicking the intestinal barrier. nih.govnih.gov The uptake of small molecules can occur through several mechanisms, including passive diffusion, active transport, and endocytosis.

Given the structure of this compound, which includes an amino group, it is plausible that it could be a substrate for carrier-mediated transport systems. Research on amino acid ester prodrugs has shown that they can be recognized by peptide transporters, such as hPEPT1, which is expressed in the intestine, even without a true peptide bond. nih.govumich.edu This mechanism significantly enhances the cellular uptake of the parent drug compared to passive diffusion. nih.gov For example, the L-valyl ester of acyclovir (B1169) was shown to have a cellular uptake five times higher in Caco-2 cells overexpressing hPEPT1 compared to normal Caco-2 cells. umich.edu Competitive inhibition studies using dipeptides confirmed that a peptide transporter was primarily responsible for the uptake. umich.edu

Intracellular localization would depend on the compound's target. For a DNA gyrase inhibitor, the compound must not only enter the bacterial cell but also localize to the cytoplasm where the enzyme resides. For compounds targeting human enzymes like ERK5, localization to the cytoplasm and/or nucleus would be necessary. This is often studied using fluorescently tagged analogs of the compound and confocal microscopy.

Elucidation of Molecular Pathways Modulated by this compound in Research Models

The modulation of molecular pathways by pyrrole carboxamides is a direct consequence of their interaction with specific molecular targets. By inhibiting key enzymes or disrupting protein-protein interactions, these compounds can trigger downstream signaling events that affect cell fate.

Pathways related to Enzyme Inhibition:

DNA Replication and Repair: As inhibitors of DNA gyrase, pyrrole carboxamides disrupt the process of DNA supercoiling, which is essential for DNA replication, recombination, and repair in bacteria. nih.gov This leads to a halt in cell division and ultimately bacterial death. This mechanism is central to their antibacterial activity.

MAPK Signaling Pathway: By inhibiting ERK5, a member of the MAPK family, pyrrole carboxamide derivatives can block signaling pathways that promote cell proliferation, migration, survival, and angiogenesis. nih.gov The ERK5 pathway is often upregulated in various cancers, making its inhibition an attractive therapeutic strategy. nih.gov

Pathways related to Protein-Protein Interactions (PPIs): Some more complex tetrasubstituted pyrrole (TSP) derivatives have been designed to mimic the hydrophobic "hot-spot" residues of alpha-helices involved in critical protein-protein interactions. nih.gov One such compound was shown to interfere with the p53-MDM2 interaction. The p53 protein is a crucial tumor suppressor, and its interaction with MDM2 targets it for degradation. By disrupting this interaction, the TSP derivative stabilizes p53, allowing it to activate apoptotic cell-death pathways in cancer cells. nih.gov This demonstrates that the pyrrole scaffold can serve as a template for creating mimetics that modulate pathways governed by PPIs, leading to selective anticancer activity. nih.gov

Applications of 1 Amino 5 Methyl 1h Pyrrole 2 Carboxamide As a Building Block and Chemical Probe

Role in the Synthesis of Complex Heterocyclic Systems and Natural Product Analogues

The structure of 1-Amino-5-methyl-1H-pyrrole-2-carboxamide makes it an ideal precursor for the synthesis of fused heterocyclic systems. The 1-amino group on the pyrrole (B145914) ring is a key functional group that enables cyclocondensation reactions. This reactivity is analogous to that of 5-aminopyrazoles, which are widely used to construct pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their activity as kinase inhibitors. researchgate.netnih.govrsc.org

By reacting this compound with various β-dicarbonyl compounds or their synthetic equivalents, a range of fused pyrrolo-pyrimidine derivatives can be accessed. These reactions typically proceed through an initial condensation followed by an intramolecular cyclization to form the six-membered pyrimidine (B1678525) ring fused to the pyrrole core. The specific nature of the resulting heterocyclic system is determined by the choice of the reacting partner.

For instance, condensation with β-ketoesters or malonic esters can lead to the formation of pyrrolo[1,2-a]pyrimidin-4-ones. The versatility of this approach allows for the introduction of diverse substituents onto the newly formed pyrimidine ring, enabling the creation of large libraries of compounds for biological screening. The pyrrole scaffold itself is a component of many natural products, and using this building block allows for the synthesis of analogues with modified properties. wikipedia.orgrsc.org

Table 1: Potential Heterocyclic Systems from this compound This table illustrates the potential synthetic outcomes based on the known reactivity of similar amino-heterocycles.

| Reactant Partner | Resulting Heterocyclic Core | Potential Applications |

|---|---|---|

| β-Diketones (e.g., Acetylacetone) | Substituted Pyrrolo[1,2-a]pyrimidines | Kinase Inhibitors, Antiviral Agents |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrrolo[1,2-a]pyrimidin-4-ones | Scaffolds for Medicinal Chemistry |

| Enaminones | Functionalized Pyrrolo[1,2-a]pyrimidines | Bioactive Compound Synthesis |

| Malononitrile Derivatives | Aminopyrrolo[1,2-a]pyrimidines | Precursors for Dyes, Functional Materials |

Development of Fluorescent or Isotopic Probes for Chemical Biology Research

Chemical probes are essential tools for studying biological systems, enabling the visualization and quantification of specific proteins or processes. youtube.com The scaffold of this compound can be adapted for the development of both fluorescent and isotopic probes.

Fluorescent Probes: While the pyrrole ring itself is not strongly fluorescent, it can serve as the core of a larger fluorophore system. The fused pyrrolo[1,2-a]pyrimidine (B7980946) systems, synthesized as described in the previous section, offer a promising platform for creating fluorescent probes. For example, functionalization of the heterocyclic core, such as through the introduction of a formyl group, can create a key intermediate for the attachment of various fluorochromes or for the synthesis of molecules with intrinsic fluorescence. nih.gov The carboxamide group could also be used as an attachment point for a fluorescent dye, creating a targeted probe where the pyrrole moiety acts as a recognition element for a specific biological target.

Isotopic Probes: For applications in metabolic studies or quantitative proteomics, isotopically labeled versions of this compound can be synthesized. Stable isotopes such as ¹³C, ¹⁵N, or ²H can be incorporated into the molecule during its synthesis.

¹³C-Labeling: Using ¹³C-labeled precursors in the synthesis of the pyrrole ring would yield a heavy-isotope-labeled compound.

¹⁵N-Labeling: The amino and carboxamide nitrogens can be labeled using ¹⁵N-ammonia or other nitrogen sources.

These isotopically labeled probes can be used in mass spectrometry-based assays to trace the metabolic fate of the molecule or to act as internal standards for quantifying a related drug candidate in biological samples.

Scaffold for the Rational Design of Advanced Molecular Tools and Reagents

Rational design of molecular tools, such as enzyme inhibitors or protein-protein interaction modulators, relies on having a well-defined molecular scaffold that can be systematically modified. mdpi.com The this compound structure offers a rigid core with distinct vectors for chemical modification, making it an attractive scaffold for such endeavors. nih.govnih.gov

The pyrrole-2-carboxamide motif is a recognized pharmacophore found in various bioactive molecules, including inhibitors of the mycobacterial protein MmpL3, which is a target for anti-tuberculosis drugs. nih.gov In these inhibitors, the pyrrole ring acts as a central hub, positioning the carboxamide and other substituents for optimal interaction with the protein's binding site.

Table 2: Rational Design Strategy Using the this compound Scaffold

| Structural Position | Functional Group | Potential for Modification | Purpose of Modification |

|---|---|---|---|

| Position 1 | Amino (-NH₂) | Acylation, Alkylation, Arylation | Modulate solubility, introduce new binding interactions, or attach probes. |

| Position 2 | Carboxamide (-CONH₂) | N-Alkylation/Arylation | Explore hydrogen bonding patterns and steric interactions within a binding pocket. |

| Position 5 | Methyl (-CH₃) | Replacement with other alkyl or aryl groups | Fine-tune steric bulk and hydrophobic interactions. |

| Pyrrole Ring | C3 and C4 positions | Electrophilic substitution (e.g., halogenation) | Introduce additional functional groups for further derivatization or to modulate electronic properties. rsc.org |

By systematically altering the substituents at these positions, chemists can optimize the molecule's affinity and selectivity for a specific biological target, transforming the initial scaffold into a potent and selective molecular tool. rsc.orgnih.gov

Precursor for Advanced Materials Chemistry Research

The applications of pyrrole derivatives extend beyond biology into the realm of materials science. Pyrrole itself is the monomer for polypyrrole, one of the most well-known and studied conductive polymers. wikipedia.org The unique structure of this compound suggests its potential use as a functionalized monomer in the creation of advanced materials.

Conductive Polymers: The pyrrole ring can be polymerized electrochemically or chemically to form conductive polymer films. By using a substituted monomer like this compound, the resulting polymer would have pendant amino and carboxamide groups. These functional groups can significantly alter the polymer's properties:

Solubility and Processability: The functional groups may improve the polymer's solubility in various solvents, making it easier to process into films or other forms.

Electrochemical Properties: The electron-donating or -withdrawing nature of the substituents can tune the redox potential and conductivity of the polymer.

Post-Polymerization Modification: The reactive amino and carboxamide groups on the polymer backbone can be further modified, allowing for the covalent attachment of other molecules.

Chemosensors: The carboxamide and amino functionalities are excellent metal-coordinating ligands. A polymer or surface functionalized with this compound units could act as a chemosensor. nih.gov Upon binding to specific metal ions, a detectable change in the material's properties, such as its color (colorimetric sensor) or its electrical conductivity (electrochemical sensor), could occur. This would enable the development of sensors for environmental monitoring or industrial process control.

Future Perspectives and Emerging Research Avenues for 1 Amino 5 Methyl 1h Pyrrole 2 Carboxamide Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives is a well-established area of organic chemistry, with classical methods such as the Paal-Knorr and Hantzsch syntheses being foundational. nih.govnih.gov However, the future of synthesizing compounds like 1-Amino-5-methyl-1H-pyrrole-2-carboxamide will likely focus on the development of more sustainable and efficient methods.

Recent advancements in green chemistry offer a roadmap for these future synthetic explorations. Methodologies that utilize heterogeneous catalysts, solvent-free reaction conditions, and microwave-assisted synthesis are becoming increasingly prevalent in the synthesis of pyrrole-containing structures. researchgate.netacs.org For instance, the use of solid-supported catalysts can simplify purification processes and allow for catalyst recycling, reducing waste and cost. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also represent a promising avenue for improving the efficiency of pyrrole carboxamide synthesis. youtube.com

A key challenge in the synthesis of this compound will be the introduction of the 1-amino group, which can be sensitive to certain reaction conditions. Future research could explore domino reactions that construct the pyrrole ring and introduce the amino functionality in a concerted manner, potentially from readily available starting materials. nih.govresearchgate.net The development of such a modular synthesis would be highly valuable for creating a library of related compounds for structure-activity relationship (SAR) studies.

Table 1: Comparison of Potential Synthetic Methodologies for Pyrrole Derivatives

| Methodology | Potential Advantages for this compound Synthesis | Potential Challenges |

| Paal-Knorr Synthesis | Well-established, potentially adaptable. | Requires specific 1,4-dicarbonyl precursors which may not be readily available. |

| Heterogeneous Catalysis | Improved sustainability, easier purification, catalyst recyclability. researchgate.net | Catalyst development and optimization for the specific substrate may be required. |

| Microwave-Assisted Synthesis | Accelerated reaction times, potentially higher yields. acs.org | Scalability can be a concern for industrial applications. |

| One-Pot/Domino Reactions | Increased efficiency, reduced waste and purification steps. youtube.comnih.gov | Complex reaction design and optimization to control selectivity. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. | Initial setup costs can be high. |

Application of Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

Understanding the intricate details of a molecule's behavior, from its conformational dynamics to its reactive intermediates, is crucial for both optimizing its synthesis and elucidating its mechanism of action. While standard spectroscopic techniques like NMR and mass spectrometry provide essential structural information, the future of characterizing this compound will involve the application of more advanced techniques.

The study of transient intermediates in chemical reactions, which are fleeting, high-energy species, can provide profound insights into reaction mechanisms. nih.gov Techniques such as time-resolved spectroscopy could be employed to observe the formation and decay of intermediates during the synthesis of this compound. This knowledge can be invaluable for optimizing reaction conditions to favor the desired product and minimize side reactions.

Furthermore, understanding the conformational flexibility of the molecule is critical, especially when considering its potential interactions with biological targets. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms, helping to determine the preferred three-dimensional structure of the molecule in solution. Computational methods, such as molecular dynamics simulations, can complement these experimental techniques by providing a dynamic picture of the molecule's conformational landscape.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. elsevierpure.comnih.govnih.gov For a compound like this compound, these computational tools offer a powerful lens through which to predict its properties and guide future research.

Machine learning models can be trained on large datasets of known molecules to predict a wide range of properties, from physicochemical characteristics like solubility and lipophilicity to biological activities and potential toxicities. nih.govdntb.gov.ua By inputting the structure of this compound into such a model, researchers could gain initial insights into its likely behavior, helping to prioritize experimental studies. For instance, ML models have been developed to predict the yield of pyrrole synthesis reactions, which could be adapted to optimize the production of this specific compound. researchgate.netdntb.gov.ua

Table 2: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Potential Benefit for Research | Example from Related Fields |

| Property Prediction | In-silico estimation of physicochemical and biological properties, reducing experimental screening. nih.govdntb.gov.ua | Predicting the yield of pyrrole condensation reactions. researchgate.net |

| De Novo Design | Generation of novel analogues with optimized properties. nih.gov | Design of antimicrobial peptides with enhanced activity. nih.gov |

| Retrosynthesis Planning | Suggesting efficient synthetic routes to the target molecule and its derivatives. | Commercially available software assists in planning complex organic syntheses. |

| Target Identification | Predicting potential biological targets based on molecular structure. | Identifying potential protein interactions for novel drug candidates. |

Discovery of New Molecular Targets and Elucidation of Novel Interaction Mechanisms in Basic Research

The pyrrole carboxamide scaffold is present in a number of biologically active compounds, suggesting that this compound could also interact with various biological targets. A significant future research avenue will be the systematic exploration of its potential molecular targets and the elucidation of the underlying interaction mechanisms.

High-throughput screening (HTS) of this compound against a diverse panel of biological targets, such as enzymes and receptors, could reveal unexpected activities. Given that related pyrrole derivatives have shown promise as antibacterial and anticancer agents, initial investigations could focus on these areas. nih.govnih.gov

Once a potential biological target is identified, detailed mechanistic studies will be crucial. Molecular docking simulations can provide initial hypotheses about how this compound might bind to its target protein. nih.gov These computational models can then be validated and refined through experimental techniques such as X-ray crystallography or cryo-electron microscopy, which can provide a high-resolution picture of the compound-protein complex. Understanding these interactions at the atomic level is fundamental for rational drug design and the development of more potent and selective analogues. A review of pyrrole derivatives highlighted their interaction with over seventy different biological targets, underscoring the broad potential of this chemical class. elsevierpure.comnih.govelsevierpure.com

Q & A

Q. What are the common synthetic routes for preparing 1-Amino-5-methyl-1H-pyrrole-2-carboxamide, and what are the key optimization parameters?

Synthesis typically involves pyridinium iodide salt precursors via nucleophilic substitution or condensation reactions. Key parameters include:

- Catalyst selection : Use of transition metals (e.g., Pd) or acid/base catalysts to enhance regioselectivity .

- Reaction conditions : Temperature (80–120°C) and solvent polarity (DMSO or DMF) significantly influence yield .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether is recommended for isolating the carboxamide derivative .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- ¹H/¹³C NMR : Peaks at δ 3.7–4.0 ppm (N-methyl groups) and δ 160–170 ppm (carboxamide C=O) confirm substitution patterns .

- HRMS : Accurate mass determination (e.g., m/z 201.1022 [M+H]⁺) validates molecular formula .

- X-ray crystallography : Resolves hydrogen bonding networks and torsional angles in the pyrrole ring .

Q. What are the key structural features influencing the compound’s stability under various storage conditions?

- Moisture sensitivity : The carboxamide group necessitates anhydrous storage (argon atmosphere) to prevent hydrolysis .

- Thermal stability : Decomposition above 200°C, as observed in related pyrrole derivatives, requires refrigeration for long-term stability .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting reaction pathways for synthesizing this compound?

- Retrosynthesis planning : AI models (e.g., Template_relevance Reaxys) prioritize feasible routes using databases of analogous pyrrole syntheses .

- DFT calculations : Predict transition states for regioselective amidation or methylation steps, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s reactivity?

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. How does the compound’s electronic structure affect its reactivity in nucleophilic/electrophilic reactions?

- Frontier molecular orbitals (FMOs) : The HOMO localized on the pyrrole nitrogen enhances electrophilic substitution at the 5-position .

- Hammett parameters : Electron-donating methyl groups increase electron density, favoring reactions with soft electrophiles (e.g., iodonium salts) .

Application-Focused Questions

Q. What are the potential biological targets or mechanisms of action for this compound in medicinal chemistry?

- Kinase inhibition : Structural analogs show activity against EGFR and VEGFR-2 due to hydrogen bonding with ATP-binding pockets .

- Antimicrobial activity : The pyrrole-carboxamide scaffold disrupts bacterial membrane integrity, as demonstrated in E. coli assays .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.